Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049803-02-2
VCID: VC4998993
InChI: InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H
SMILES: COCCNCC1=CC2=C(C=C1)OCO2.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

CAS No.: 1049803-02-2

Cat. No.: VC4998993

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride - 1049803-02-2

Specification

CAS No. 1049803-02-2
Molecular Formula C11H16ClNO3
Molecular Weight 245.7
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H
Standard InChI Key NXNAMROEVFWIMY-UHFFFAOYSA-N
SMILES COCCNCC1=CC2=C(C=C1)OCO2.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of Benzo dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is C₁₁H₁₆ClNO₃, derived from the combination of the benzo dioxol-5-ylmethyl group (C₈H₇O₂), the 2-methoxy-ethylamine chain (C₃H₉NO), and a hydrochloric acid counterion. The compound’s IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)methanamine hydrochloride, reflecting its substitution pattern.

Key Structural Features:

  • Benzo dioxole core: A fused bicyclic system with oxygen atoms at positions 1 and 3, providing electron-rich aromaticity conducive to π-π stacking interactions .

  • Methoxy-ethylamine side chain: A flexible ethoxy group terminated by a methoxy substituent, enhancing solubility and potential receptor binding .

  • Hydrochloride salt: Improves stability and bioavailability by increasing water solubility through ionic dissociation.

Table 1: Molecular Data for Benzo dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine Hydrochloride

PropertyValue
Molecular FormulaC₁₁H₁₆ClNO₃
Molecular Weight269.70 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)methanamine hydrochloride
CAS RegistryNot publicly available

Synthesis and Reaction Pathways

The synthesis of this compound likely follows methodologies analogous to those used for structurally similar amines, such as reductive amination or nucleophilic substitution.

Reductive Amination Approach

A plausible route involves the condensation of benzo dioxol-5-ylmethanol with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) . For example, in related syntheses, aldehydes derived from benzo dioxole derivatives are reacted with amines under acidic conditions, followed by reduction to form the secondary amine .

Representative Reaction Scheme:

  • Oxidation: Benzo dioxol-5-ylmethanol → Benzo dioxol-5-ylcarbaldehyde (using MnO₂ or Swern oxidation) .

  • Condensation: React aldehyde with 2-methoxyethylamine in methanol, catalyzed by acetic acid .

  • Reduction: Sodium cyanoborohydride reduces the imine intermediate to the amine .

  • Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt.

Alternative Pathway: Nucleophilic Substitution

Another method could involve reacting benzo dioxol-5-ylmethyl chloride with 2-methoxyethylamine in a polar aprotic solvent like tetrahydrofuran (THF), using triethylamine as a base to scavenge HCl . This method mirrors the synthesis of benzo dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine, where acyl chlorides are substituted with amine nucleophiles.

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; moderate solubility in dichloromethane .

  • Melting Point: Estimated range: 180–200°C (based on similar hydrochlorides in).

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the dioxole ring .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.8 (estimated via analogy to)
pKa (Amine)~9.5 (protonated in physiological pH)
Hydrogen Bond Donors2 (amine NH, HCl)

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)Neuroprotection (%)
Benzo dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine HClNot testedNot testedNot tested
3e (2-aminothiazole derivative) 0.514.753
Benzo dioxol-5-ylmethyl-(2-methoxy-benzyl)-amineN/AN/A68 (serotonin modulation)

Future Directions and Research Gaps

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity .

  • In Vitro Screening: Prioritize cholinesterase inhibition and receptor binding assays to validate predicted activities .

  • ADMET Profiling: Assess pharmacokinetics, including bioavailability and metabolic stability .

  • Structural Modifications: Explore substituents on the dioxole ring (e.g., nitro, halogen) to enhance potency .

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